Potassium (2,4-dichlorophenyl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;(2,4-dichlorophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BCl2F3.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASOPVJEJIORDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)Cl)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl2F3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635467 | |
| Record name | Potassium (2,4-dichlorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192863-38-0 | |
| Record name | Potassium (2,4-dichlorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via nucleophilic displacement of hydroxyl groups on the boronic acid by fluoride ions, followed by salt formation with potassium. The balanced equation is:
Key mechanistic insights include:
Standard Laboratory Procedure
Reagents :
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(2,4-Dichlorophenyl)boronic acid (1.0 equiv)
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Potassium bifluoride (1.2–1.5 equiv)
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Solvent: Deionized water or THF/water mixtures (3:1 v/v)
Steps :
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Dissolve (2,4-dichlorophenyl)boronic acid in water or THF/water under inert atmosphere.
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Add KHF₂ portionwise at 0–5°C to minimize exothermic side reactions.
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Stir the mixture at 20–25°C for 12–24 hours.
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Concentrate the solution under reduced pressure and precipitate the product by adding ethanol.
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Filter and wash the solid with cold ethanol to remove residual KHF₂.
Yield : 75–90% after purification.
Optimization of Reaction Conditions
Critical Parameters
Mitigating Side Reactions
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Hydrolysis : Conduct reactions under anhydrous conditions or use aprotic solvents (e.g., THF) to minimize water content.
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Byproduct Formation : Excess KHF₂ reduces residual boronic acid but requires careful pH control (pH 6–7) to avoid HF release.
Industrial-Scale Production
Industrial synthesis scales the laboratory method with modifications for efficiency and safety:
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Continuous Flow Reactors : Enable rapid mixing and temperature control, reducing reaction time to 2–4 hours.
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Recrystallization : Bulk crystallization from acetone/ether (1:5) achieves >99% purity.
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Waste Management : Neutralize HF byproducts with CaCO₃ to generate inert CaF₂.
Characterization and Quality Control
Spectroscopic Data
Elemental Analysis
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| C | 28.66 | 28.52 ± 0.3 |
| H | 1.20 | 1.18 ± 0.1 |
| B | 4.31 | 4.28 ± 0.2 |
Deviations >0.3% indicate impurities, necessitating recrystallization.
Alternative Synthetic Routes
Chemical Reactions Analysis
Potassium (2,4-dichlorophenyl)trifluoroborate is known for its reactivity in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound can undergo the following types of reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group acts as a nucleophile.
Cross-Coupling Reactions: In Suzuki-Miyaura coupling, it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Applications in Organic Synthesis
Cross-Coupling Reactions
- Potassium (2,4-dichlorophenyl)trifluoroborate is primarily utilized as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds, which are critical intermediates in organic synthesis .
Nucleophilic Substitution Reactions
- The compound can participate in nucleophilic substitution reactions where the trifluoroborate group acts as a nucleophile. This property enhances its utility in synthesizing complex organic molecules.
Biological Applications
Pharmaceutical Development
- The derivatives of this compound are being explored for their potential therapeutic applications due to their ability to form stable and bioactive compounds. These derivatives can be crucial in developing new pharmaceuticals that target specific biological pathways .
Agrochemical Synthesis
- The compound is also significant in synthesizing agrochemicals, contributing to the development of new pesticides and herbicides that are environmentally friendly and effective.
Case Studies and Research Findings
Recent studies have demonstrated the effectiveness of this compound in various synthetic pathways:
- Case Study on Biaryl Synthesis : Researchers utilized this compound in a modified Suzuki-Miyaura reaction that showed high yields of biaryl products when paired with aryl halides under optimized conditions involving palladium catalysts .
- Agrochemical Development : A study highlighted its role in synthesizing a new class of herbicides that demonstrated increased efficacy and reduced environmental impact compared to traditional compounds.
Mechanism of Action
The mechanism by which potassium (2,4-dichlorophenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The trifluoroborate group hydrolyzes in situ to form the corresponding boronic acid, which then participates in the coupling reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section provides a detailed comparison of potassium (2,4-dichlorophenyl)trifluoroborate with structurally analogous potassium aryltrifluoroborates, focusing on synthetic utility , reactivity , and physicochemical properties .
Structural Analogues and Substituent Effects
The reactivity and applications of aryltrifluoroborates are highly dependent on the substituents on the aromatic ring. Below is a comparison with key analogues:
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Groups (EWGs): The 2,4-dichloro substituent significantly activates the boron center, enabling efficient couplings even with deactivated aryl chlorides. For example, in Suzuki-Miyaura reactions, this compound achieves yields >80% with 4-bromobenzonitrile, outperforming mono-substituted analogues like potassium (4-chlorophenyl)trifluoroborate (65–70% yield) .
- Steric Effects: The 2-chloro substituent introduces steric hindrance, which can reduce reactivity in some cases. However, this is offset by the electronic activation from the 4-chloro group, resulting in a balanced profile .
- Comparison with Fluorinated Analogues: Potassium (2,4-difluorophenyl)trifluoroborate exhibits faster reaction kinetics due to fluorine’s smaller size and stronger EWG effect, but it is less stable under acidic conditions .
Physicochemical Properties
- Solubility: The dichlorophenyl derivative has low solubility in polar aprotic solvents (e.g., acetone, THF), necessitating optimized extraction techniques like Soxhlet extraction for purification . In contrast, methoxy-substituted analogues (e.g., 4-OCH₃) show better solubility in methanol .
- Thermal Stability: The compound decomposes at temperatures >200°C, comparable to other aryltrifluoroborates. However, its hygroscopicity is lower than that of potassium (3-hydroxyphenyl)trifluoroborate, which requires stringent anhydrous storage .
- Safety Profile: Like most trifluoroborates, it carries warnings for skin/eye irritation (H315, H319) but lacks severe toxicity risks associated with brominated analogues (e.g., 3-bromophenyl derivative) .
Biological Activity
Potassium (2,4-dichlorophenyl)trifluoroborate is a specialized organoboron compound that has garnered attention for its biological activity and utility in synthetic chemistry. This article explores its biological implications, mechanisms of action, and applications in various fields, supported by recent research findings.
This compound can be synthesized through the reaction of 2,4-dichlorophenylboronic acid with potassium bifluoride. The reaction proceeds as follows:
This method is efficient and typically carried out under ambient conditions, making it a practical route for synthesizing the trifluoroborate salt.
Target of Action
This compound acts primarily as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are pivotal in forming carbon-carbon bonds, which are essential for synthesizing a variety of organic compounds .
Biochemical Pathways
The compound's role in cross-coupling reactions suggests it influences several biochemical pathways, particularly those involved in organic synthesis. Its stability under oxidative conditions and resistance to degradation make it suitable for various applications in organic chemistry .
Pharmacokinetics
As an organoboron compound, this compound exhibits unique pharmacokinetic properties that can affect its bioavailability and cellular uptake. Its derivatives have been explored for potential therapeutic applications due to their ability to form stable and bioactive compounds .
Cellular Effects
Research indicates that organoboron reagents can influence cell function through their involvement in cross-coupling reactions. These reactions facilitate the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Applications in Research and Industry
This compound has a wide range of applications:
- Organic Synthesis : Extensively used in forming carbon-carbon bonds via cross-coupling reactions.
- Pharmaceutical Development : Its derivatives are being investigated for their potential therapeutic effects.
- Agrochemicals : The compound is utilized in synthesizing agrochemical agents with biological activity .
Case Studies and Research Findings
- Suzuki-Miyaura Cross-Coupling : A study demonstrated the effectiveness of this compound in facilitating cross-coupling reactions with various aryl halides using palladium catalysts. This highlights its utility in synthesizing biaryl compounds, which are significant intermediates in drug development .
- Biological Activity Assessment : In vivo studies have shown that derivatives of this compound exhibit promising pharmacological profiles. For instance, certain derivatives were tested for their ability to inhibit specific biological targets relevant to disease pathways .
Q & A
Q. What established synthetic routes produce Potassium (2,4-dichlorophenyl)trifluoroborate, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via the reaction of (2,4-dichlorophenyl)boronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous medium under controlled pH (neutral to slightly basic). Key steps include:
- Reagent Ratios: A 1:1 molar ratio of boronic acid to KHF₂ ensures complete conversion .
- Temperature: Reactions are conducted at 0–25°C to prevent decomposition of the trifluoroborate group .
- Purification: Crystallization from ethanol/water mixtures yields high-purity product (≥95%) .
Optimization Tip: Adjusting pH with potassium carbonate (K₂CO₃) minimizes side reactions and enhances stability .
Q. How is structural integrity confirmed for this compound?
Methodological Answer: Characterization involves:
- ¹H/¹³C NMR: Peaks for aromatic protons (δ 7.2–7.5 ppm) and CF₃ groups (¹⁹F NMR: δ -135 to -115 ppm) confirm regiochemistry .
- Elemental Analysis: Matches theoretical values for C, H, and B content (±0.3%) .
- X-ray Crystallography: Resolves the trigonal planar geometry of the trifluoroborate anion .
Pitfall: Residual moisture can skew elemental analysis; dry samples under vacuum before testing .
Q. What are the recommended storage conditions to ensure stability?
Methodological Answer:
- Moisture Control: Store in a desiccator with silica gel or molecular sieves to prevent hydrolysis .
- Temperature: Stable at 2–8°C for long-term storage; avoid temperatures >40°C to prevent thermal decomposition .
- Incompatibilities: Separate from oxidizing agents (e.g., peroxides) and strong acids to avoid hazardous reactions (e.g., HF release) .
Advanced Research Questions
Q. How does the electronic nature of the 2,4-dichlorophenyl group influence cross-coupling reactivity?
Methodological Answer: The electron-withdrawing Cl substituents enhance electrophilicity, facilitating oxidative addition with palladium catalysts in Suzuki-Miyaura reactions. Key factors:
- Substrate Scope: Reacts efficiently with aryl chlorides (vs. bromides/iodides) due to increased electrophilicity .
- Kinetic Studies: Hammett plots (σ⁺ ≈ 0.78) correlate coupling efficiency with the substituent’s electron-withdrawing strength .
Experimental Design: Compare coupling rates with meta- and para-substituted aryl partners to isolate electronic effects .
Q. What mechanistic insights explain its reactivity in visible-light photoredox catalysis?
Methodological Answer: Under visible-light conditions, the trifluoroborate anion acts as a radical precursor. Key steps:
- Radical Generation: Photoexcitation of catalysts (e.g., Ru(bpy)₃²⁺) oxidizes the trifluoroborate, releasing BF₃ and generating an aryl radical .
- Computational Support: DFT studies show a low barrier (<10 kcal/mol) for single-electron transfer (SET) from the boron center .
Data Contradiction: Some studies report competing pathways (e.g., direct C–B bond cleavage); use radical trapping agents (TEMPO) to validate mechanisms .
Q. How can computational models predict solvent effects on stability?
Methodological Answer:
- Solvent Screening: Use COSMO-RS simulations to predict solubility in polar aprotic solvents (e.g., THF, DMF) .
- Hydrolysis Pathways: MD simulations in water reveal rapid BF₃ dissociation; stabilize with coordinating solvents (e.g., diglyme) .
Validation: Compare computed vs. experimental ¹⁹F NMR shifts in different solvents to refine models .
Q. How to resolve contradictions in reported spectroscopic data?
Methodological Answer:
- NMR Referencing: Calibrate using internal standards (e.g., CFCl₃ for ¹⁹F NMR) to minimize instrument-specific variations .
- Impurity Analysis: LC-MS detects hydrolyzed byproducts (e.g., boronic acids) that skew integration values .
Case Study: Discrepancies in ¹¹B NMR (δ 1–3 ppm vs. δ 5 ppm) arise from varying hydration states; analyze under anhydrous conditions .
Q. What safety protocols mitigate risks during handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
